Spectroscopic Profile of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Technical Guide for Advanced Structural Elucidation
Spectroscopic Profile of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Technical Guide for Advanced Structural Elucidation
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy for this heterocyclic compound. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the unambiguous structural verification and quality assessment of this important synthetic intermediate.
Introduction: The Significance of Dihydropyranones in Medicinal Chemistry
The dihydropyranone scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its inherent chirality and conformational flexibility make it a valuable building block in the synthesis of complex therapeutic agents. 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, in particular, serves as a key intermediate, incorporating a versatile benzyloxy protecting group that facilitates further synthetic transformations. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the integrity of downstream applications. This guide provides an in-depth examination of the expected spectroscopic signatures of this molecule, grounded in fundamental principles and comparative data analysis.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one with IUPAC numbering, which will be referenced throughout this guide.
Figure 1: Molecular structure of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing ketone and ether functionalities, as well as the anisotropic effect of the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.35 | m | - | Ar-H (5H) |
| ~4.58 | s | - | Ph-CH ₂-O (2H) |
| ~4.10 | m | - | H -6 (1H) |
| ~3.95 | m | - | H -2 (2H) |
| ~3.60 | m | - | C6-CH ₂-O (2H) |
| ~2.70 | t | ~6.5 | H -4 (2H) |
| ~2.10 | m | - | H -5 (2H) |
Predicted data is based on analysis of structurally similar compounds.[1][2]
Expert Insights:
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Aromatic Protons: The five protons of the benzyl group are expected to appear as a multiplet around 7.35 ppm.
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Benzylic Protons: The two protons of the benzylic methylene group (Ph-CH ₂) are anticipated to resonate as a singlet around 4.58 ppm due to the absence of adjacent protons.
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Pyranone Ring Protons:
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The proton at the C6 position (H -6) is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the adjacent oxygen atom.
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The protons at C2 (H -2) are adjacent to the carbonyl group and are expected to appear as a multiplet.
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The protons at C4 (H -4) are also adjacent to the carbonyl and will likely appear as a triplet due to coupling with the C5 protons.
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The protons at C5 (H -5) will be a multiplet due to coupling with both C4 and C6 protons.
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Methylene Bridge Protons: The protons of the methylene group attached to C6 (C6-CH ₂-O) will be diastereotopic and are expected to appear as a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
| Chemical Shift (δ) ppm | Assignment |
| ~207.0 | C -3 (C=O) |
| ~138.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~127.8 | Ar-C H |
| ~75.0 | C -6 |
| ~73.5 | Ph-C H₂-O |
| ~70.0 | C6-C H₂-O |
| ~68.0 | C -2 |
| ~41.0 | C -4 |
| ~25.0 | C -5 |
Predicted data is based on analysis of structurally similar compounds.[1][2]
Expert Insights:
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Carbonyl Carbon: The most downfield signal is attributed to the carbonyl carbon (C -3) of the ketone, typically appearing above 200 ppm.[2]
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Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the 127-138 ppm region, with the quaternary carbon being the most downfield.
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Oxygenated Carbons: The carbons attached to oxygen (C -2, C -6, Ph-C H₂-O, and C6-C H₂-O) are expected in the 68-75 ppm range.
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Aliphatic Carbons: The remaining aliphatic carbons of the pyranone ring (C -4 and C -5) will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption bands for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one are presented in Table 3.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1100 | Strong | C-O stretch (ether) |
| ~740, ~700 | Strong | C-H bend (aromatic, monosubstituted) |
Predicted data is based on established IR correlation tables and data from analogous structures.
Expert Insights:
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Carbonyl Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature and is indicative of the saturated ketone (C=O) functionality.
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C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibrations of the ether linkages.
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Aromatic and Aliphatic C-H Stretches: The region between 2850 and 3100 cm⁻¹ will contain C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
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Aromatic Bending: Strong absorptions in the 700-740 cm⁻¹ region are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Sample Preparation and Acquisition
